molecular formula C13H13N3O2 B2392287 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid CAS No. 1281362-78-4

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid

Cat. No.: B2392287
CAS No.: 1281362-78-4
M. Wt: 243.266
InChI Key: NYAQFIGQNILXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid is a complex organic compound that features a dihydropyrimidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, often under reflux conditions, to yield dihydropyrimidinones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction for higher yields and purity. This can be achieved by using heterogeneous catalysts such as Montmorillonite-KSF, which allows for a more efficient and environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dihydropyrimidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The dihydropyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidinones: These compounds share the dihydropyrimidine core and have similar biological activities.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety also exhibit similar chemical reactivity and applications.

Uniqueness

3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid is unique due to the combination of the dihydropyrimidine ring and the benzoic acid moiety. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-14-6-5-12(16-9)15-8-10-3-2-4-11(7-10)13(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAQFIGQNILXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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